molecular formula C14H13NO4S2 B2847439 5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid CAS No. 924062-42-0

5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid

Cat. No.: B2847439
CAS No.: 924062-42-0
M. Wt: 323.38
InChI Key: XYCHCSLSTDVJRY-UHFFFAOYSA-N
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Description

5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a tetrahydroisoquinoline moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with a β-arylethylamine in the presence of an acid catalyst. The resulting intermediate is then further functionalized to introduce the sulfonyl and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-3-carboxylic acid derivatives.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or amine derivatives.

  • Substitution: Substitution at the sulfonyl group can result in the formation of various sulfonamide or sulfonic acid derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.

  • Biology: The compound has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: Research has explored its use in drug discovery and development, particularly in the treatment of diseases such as cancer and neurological disorders.

  • Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents and functional groups.

  • Sulfonyl-containing thiophenes: These compounds contain a thiophene ring with a sulfonyl group but may have different substituents on the thiophene or sulfonyl moieties.

Uniqueness: 5-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-3-carboxylic acid is unique due to its combination of a thiophene ring, a tetrahydroisoquinoline moiety, and a carboxylic acid group, which provides a distinct set of chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-14(17)12-7-13(20-9-12)21(18,19)15-6-5-10-3-1-2-4-11(10)8-15/h1-4,7,9H,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCHCSLSTDVJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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